

# relative toxicity of gamma-Coniceine vs coniine in vivo

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: gamma-Coniceine

CAS No.: 1604-01-9

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## Quantitative Toxicity Comparison

The table below summarizes the relative toxicities of **gamma-Coniceine** and coniine enantiomers based on in vivo and in vitro studies.

Alkaloid	In Vivo Lethality (LD <sub>50</sub> in mice)	Relative In Vitro Potency (nAChR)	Key Findings
<b>γ-Coniceine</b>	4.4 mg/kg [1]	Highest [1]	Most potent compound overall in vivo and in vitro [1]
<b>(-)-Coniine</b>	~7.0 mg/kg (approximate, i.v.) [2]	N/A	(R)-(-) enantiomer is more biologically active and toxic than the (S)-(+) form [2]
<b>(±)-Coniine</b>	~8.0 mg/kg (approximate, i.v.) [2]	Less than γ-Coniceine [1]	Racemic mixture toxicity is intermediate [2]
<b>(+)-Coniine</b>	~12.0 mg/kg (approximate, i.v.) [2]	N/A	(S)-(+) enantiomer is the less toxic enantiomer [2]

Alkaloid	In Vivo Lethality (LD <sub>50</sub> in mice)	Relative In Vitro Potency (nAChR)	Key Findings
(-)-N-Methylconiine	16.1 mg/kg [1]	Less than $\gamma$ -Coniceine [1]	—
(±)-N-Methylconiine	17.8 mg/kg [1]	—	—
(+)-N-Methylconiine	19.2 mg/kg [1]	Least [1]	—

## Experimental Protocols for Key Data

The comparative data presented are derived from standardized and recognized experimental models.

### In Vivo Mouse Bioassay

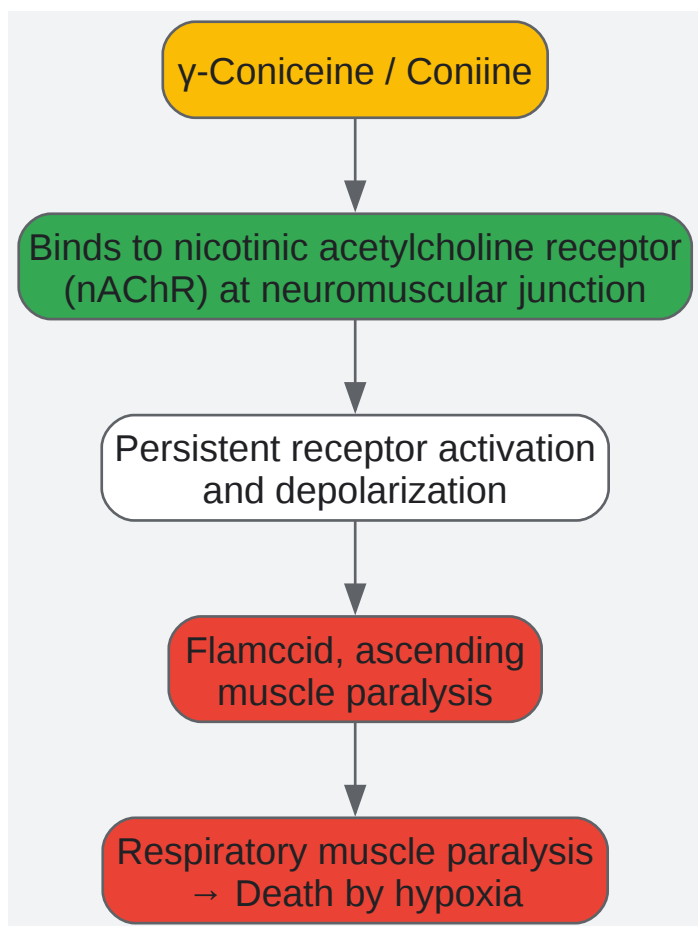
- **Purpose:** To determine the lethal dose (LD<sub>50</sub>) of poison hemlock alkaloids [1].
- **Model:** Mouse bioassay [1] [3].
- **Procedure:** Animals are administered specific doses of the alkaloid. The LD<sub>50</sub> (the dose that is lethal to 50% of the test population) is then calculated based on mortality observations [1]. The values cited, such as 4.4 mg/kg for  $\gamma$ -coniceine, are the direct results of this bioassay [1].

### In Vitro Nicotinic Receptor Potency Assay

- **Purpose:** To compare the relative strengths with which different alkaloids activate the target receptor [1].
- **Model:** Cells engineered to express the **human fetal muscle-type nicotinic acetylcholine receptor (nAChR)** [1] [4].
- **Procedure:** The response of these receptors to each alkaloid is measured. The rank order of potency found was  **$\gamma$ -coniceine > (-)-N-methylconiine > (±)-N-methylconiine > (+)-N-methylconiine**, which correlates with the in vivo toxicity findings [1].

## Mechanism of Action Pathway

The toxicity of both **gamma-Coniceine** and coniine arises from their action on the nervous system. The following diagram illustrates this mechanism, which leads to respiratory failure.



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This mechanism is consistent with the symptoms observed in human cases of poisoning, which include **muscular weakness, ascending flaccid paralysis, and respiratory failure** while the victim remains conscious [4] [2].

## Key Insights for Researchers

- **Stereoselectivity is Critical:** The toxicity of these alkaloids is highly stereoselective. The **(R)-(-)-enantiomer of coniine is significantly more toxic** than the (S)-(+)-enantiomer [2]. This must be considered in pharmacological profiling.

- **Teratogenic Potential:** Beyond acute toxicity, these compounds are teratogenic. Consumption by pregnant animals can cause **arthrogryposis (multiple congenital contractures)** and other malformations in offspring [5] [6]. Research into this chronic effect is a distinct and important area of study [7] [3].

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To cite this document: Smolecule. [relative toxicity of gamma-Coniceine vs coniine in vivo].

Smolecule, [2026]. [Online PDF]. Available at:

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